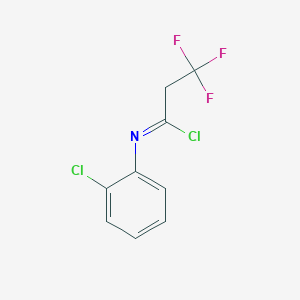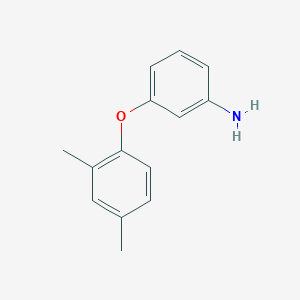
3-(2,4-Dimethylphenoxy)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,4-Dimethylphenoxy)aniline is an organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. It consists of an aniline group attached to a 2,4-dimethylphenoxy moiety, making it a derivative of aniline with specific functional properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dimethylphenoxy)aniline typically involves the nucleophilic aromatic substitution of a halogenated precursor with an amine. One common method is the reaction of 2,4-dimethylphenol with aniline in the presence of a suitable catalyst under controlled conditions. The reaction conditions often include elevated temperatures and the use of solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This can include continuous flow reactors and the use of more robust catalysts to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,4-Dimethylphenoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic aromatic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions typically involve the use of strong bases or acids to facilitate the substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives .
Wissenschaftliche Forschungsanwendungen
3-(2,4-Dimethylphenoxy)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 3-(2,4-Dimethylphenoxy)aniline involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[(2,4-Dimethylphenoxy)methyl]aniline hydrochloride
- 2-(3,4-Dimethylphenoxy)aniline
Uniqueness
3-(2,4-Dimethylphenoxy)aniline is unique due to its specific substitution pattern on the phenoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective .
Eigenschaften
Molekularformel |
C14H15NO |
|---|---|
Molekulargewicht |
213.27 g/mol |
IUPAC-Name |
3-(2,4-dimethylphenoxy)aniline |
InChI |
InChI=1S/C14H15NO/c1-10-6-7-14(11(2)8-10)16-13-5-3-4-12(15)9-13/h3-9H,15H2,1-2H3 |
InChI-Schlüssel |
FYEYAWFWGQBSED-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)OC2=CC=CC(=C2)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-N-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B13174063.png)
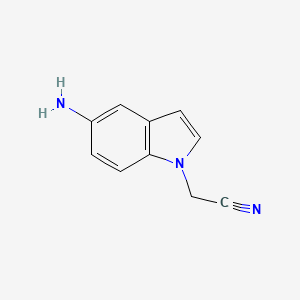
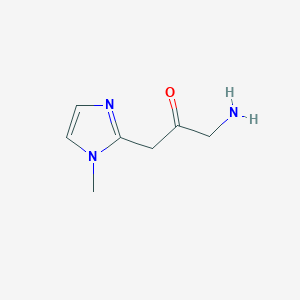

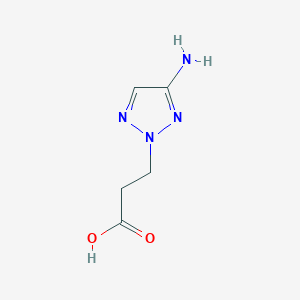
![3-[5-(Aminomethyl)-2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-yl]propanamide](/img/structure/B13174089.png)
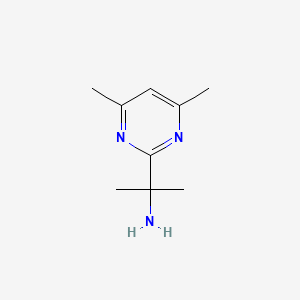
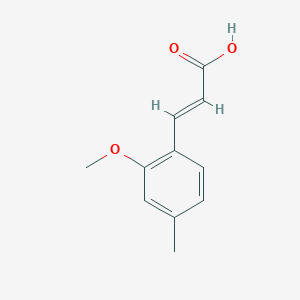

![1-{Bicyclo[2.2.1]heptan-2-yl}ethane-1-sulfonamide](/img/structure/B13174107.png)

![2-Ethylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13174122.png)
